![molecular formula C14H9FN2O5 B11097823 2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid CAS No. 312636-17-2](/img/structure/B11097823.png)
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenylcarbamoyl)phenylboronic acid , is a chemical compound with the molecular formula C13H11BFNO3. It belongs to the class of boronic acids, which play a crucial role in various synthetic transformations and catalytic processes .
Preparation Methods
Synthetic Routes: The synthesis of 2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful method for carbon–carbon bond formation. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid acts as the nucleophilic partner, leading to the formation of the desired product. The specific synthetic route for this compound would involve the coupling of a suitable boronic acid derivative with a nitrobenzoyl halide precursor .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and catalyst selection are critical factors in achieving high yields and purity.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid can participate in various chemical reactions:
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is an excellent candidate for this cross-coupling reaction.
Oxidation and Reduction: Depending on the reaction conditions, it can undergo oxidation or reduction processes.
Substitution Reactions: It may react with nucleophiles or electrophiles to form new bonds.
Common reagents include boronic acids, halides, and palladium catalysts. The major products formed are derivatives of the coupled aryl groups.
Scientific Research Applications
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid finds applications in:
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: As a boronic acid, it contributes to the design of functional materials.
Catalysis: It serves as a ligand or catalyst in various reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For drug candidates, it could involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
While 2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid is unique in its structure, it shares similarities with other boronic acids, such as (2-Carbamoyl-4-fluorophenyl)boronic acid . These compounds collectively contribute to the rich chemistry of boron-containing molecules.
Properties
CAS No. |
312636-17-2 |
|---|---|
Molecular Formula |
C14H9FN2O5 |
Molecular Weight |
304.23 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H9FN2O5/c15-9-5-1-2-6-10(9)16-13(18)8-4-3-7-11(17(21)22)12(8)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChI Key |
KSNCLEDXWGDCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)
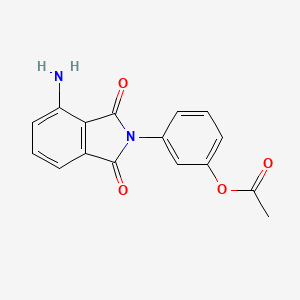
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)
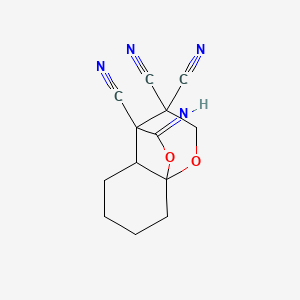
![N-{3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11097756.png)
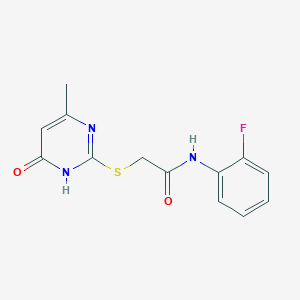
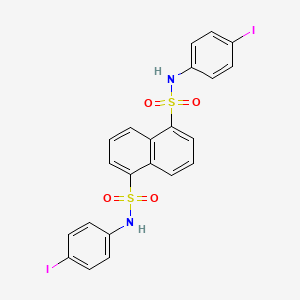
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11097771.png)
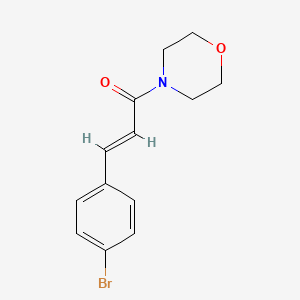
![Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide](/img/structure/B11097793.png)
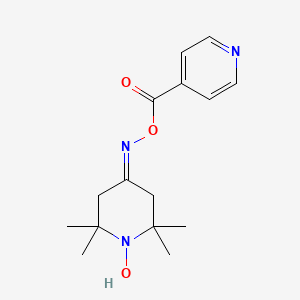
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11097801.png)
![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)
![N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)
